3-Octenal, (3Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octenal, (3Z)-, also known as (Z)-3-Octenal, is an organic compound with the molecular formula C8H14O. It is a type of aldehyde characterized by the presence of a double bond in the third position of the carbon chain, specifically in the Z-configuration. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Octenal, (3Z)-, can be synthesized through several methods. One common method involves the hydroformylation of heptene, where a formyl group (HCO) is added to heptene under specific conditions . This reaction typically requires a catalyst, such as a rhodium complex, and is conducted under high pressure and temperature.
Industrial Production Methods
In industrial settings, 3-Octenal, (3Z)-, is produced using similar hydroformylation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the catalyst facilitates the addition of the formyl group to heptene. The product is then purified through distillation and other separation techniques to obtain high-purity 3-Octenal, (3Z)- .
Chemical Reactions Analysis
Types of Reactions
3-Octenal, (3Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol, 3-octanol.
Addition Reactions: The double bond in 3-Octenal, (3Z)-, allows it to participate in addition reactions with halogens and hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Addition Reactions: Halogens like bromine (Br2) and hydrogen gas (H2) in the presence of a catalyst are typical reagents.
Major Products Formed
Oxidation: Octanoic acid.
Reduction: 3-Octanol.
Addition Reactions: Dihalides or hydrogenated products.
Scientific Research Applications
3-Octenal, (3Z)-, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor.
Mechanism of Action
The mechanism of action of 3-Octenal, (3Z)-, involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, its aldehyde group is highly reactive, allowing it to participate in various transformations. The double bond in the Z-configuration also influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Octanol: The corresponding alcohol of 3-Octenal, (3Z)-.
Octanal: An aldehyde with a similar structure but without the double bond.
3-Octen-1-ol: An alcohol with a double bond in the third position but in the E-configuration.
Uniqueness
3-Octenal, (3Z)-, is unique due to its Z-configuration, which affects its reactivity and interaction with other molecules. This configuration also imparts distinct olfactory properties, making it valuable in the flavor and fragrance industry .
Properties
CAS No. |
78693-34-2 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(Z)-oct-3-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5- |
InChI Key |
WDWAUVJQFVTKEW-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CC=O |
Canonical SMILES |
CCCCC=CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.